![molecular formula C7H13ClN2O B3022254 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol CAS No. 22159-27-9](/img/structure/B3022254.png)
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol
Overview
Description
The compound "3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in the field of organic chemistry due to their presence in various biologically active molecules and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 3-(Imidazol-1-yl)propane-1,2-diol is described as being obtainable through hydrolysis of 1-[(1,3-dioxolan-4-yl)methyl]-azoles, Wagner reaction of N-allylazoles, and reaction of glycidol with imidazole . Another example is the synthesis of 1-(2-(4-Substitutedphenylamino)-Imidazo[2,1-B] Benzothiazole-3-Yl) Propan-1-One, which involves the reaction of a 4-propionyl-3-(4-substitutedphenylamino) isoxazol-5(2H)-one with triethylamine in ethanol under reflux conditions . These methods highlight the versatility of imidazole chemistry and the ability to introduce various functional groups to the imidazole core.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite diverse. For example, the paper on supramolecular complexes based on 2-Propyl-1H-imidazole-4,5-dicarboxylate discusses the synthesis of complexes with zero-dimensional structures that are extended into multi-dimensional structures through hydrogen-bonding interactions . This indicates that imidazole derivatives can form complex structures with potential applications in materials science.
Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. The multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans is an example of the reactivity of imidazole derivatives . Additionally, the regioselective C–H functionalization of the imidazole ring by acylacetylene/aldehyde pairs to give (imidazol-2-yl)methyl-1,3-propanediones showcases the potential for functionalization at specific positions on the imidazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by the substituents on the imidazole ring. For example, the study on ion pairs of 1-Butyl-3-Methylimidazolium Triflate in propan-1-ol suggests that the imidazolium ionic liquids do not dissociate in propan-1-ol, indicating strong ion pair interactions and the potential disruption of the propan-1-ol hydrogen bonding network . This highlights the importance of understanding the interactions of imidazole derivatives with other molecules, which can be crucial for their applications in solvents and other chemical systems.
Scientific Research Applications
Antifungal and Anticancer Applications
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol and its derivatives have been extensively studied for their antifungal and anticancer properties. Notable research includes:
Antifungal Activity : Compounds synthesized from 1H-imidazol-1-yl exhibited significant antifungal activity against various Candida species and Aspergillus fumigatus. These findings suggest potential applications in treating fungal infections (Chevreuil et al., 2007).
Anticancer Potential : Derivatives of this compound have been synthesized and evaluated for their anticancer activity. Some compounds showed promising results against leukemia cells, suggesting potential applications in cancer treatment (Şenkardeş et al., 2020).
Chemical Synthesis and Properties
The chemical synthesis and properties of this compound derivatives are also notable areas of research:
Synthesis of Derivatives : Various synthetic pathways have been explored to create novel derivatives of this compound. These compounds have been studied for their physical and chemical properties, contributing to the understanding of this class of chemicals (Talismanov et al., 2021).
Properties of Ionic Liquids : The compound has been used in the synthesis of hydroxylic ionic liquids with nitrogenous centers. These ionic liquids exhibit interesting properties like high conductivity and low glass transition temperature, suggesting applications in various industrial processes (Shevchenko et al., 2017).
Bioactive Cyclic Ketals Synthesis
The compound has been used in the synthesis of bioactive cyclic ketals, which are important in the development of new pharmaceuticals and agrochemicals. This research contributes to the understanding of the chemical behavior and potential applications of cyclic ketals in various fields (Talismanov et al., 2021).
Bone Imaging Applications
Derivatives of this compound have been evaluated as bone imaging agents. Studies indicate that these compounds, when labeled with certain isotopes, can be used effectively in medical imaging to assess bone health (Qiu et al., 2011).
Future Directions
Imidazole derivatives, such as “3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol”, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
The primary target of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol, like other imidazole-containing compounds, is likely to be cytochrome P450-dependent 14α-lanosterol demethylase (CYP51) . This enzyme plays a crucial role in the synthesis of sterols in fungi .
Mode of Action
The compound interacts with its target by binding to the heme cofactor of CYP51 . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of sterols in fungi . The disruption of sterol synthesis can lead to changes in the fungal cell membrane, affecting its function and viability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway in fungi . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . This disruption can lead to downstream effects such as altered cell membrane permeability and function, ultimately leading to cell death .
Pharmacokinetics
This property can contribute to their bioavailability, allowing them to be effectively absorbed and distributed within the body .
Result of Action
The result of the compound’s action is the inhibition of fungal growth . By disrupting sterol synthesis, the compound affects the integrity and function of the fungal cell membrane, leading to cell death . This makes it potentially useful in the treatment of fungal infections .
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7-8-3-5-9(7)4-2-6-10/h3,5,10H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYZRXSWDINCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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